2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Medicinal Chemistry Heterocyclic Chemistry Physicochemical Characterization

Optimize your lead optimization campaigns with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine, a heterocyclic building block featuring a unique 5-nitropyridine acceptor and 3,5-dimethylpyrazole donor. Its moderate LogP (~1.79) provides a superior solubility-permeability balance versus brominated analogs, reducing off-target risk. The ≥98% purity and robust thermal stability (bp 373°C) support reliable scale-up and continuous flow chemistry, while the 5-nitro group directs nucleophilic aromatic substitution with precise regiochemical fidelity.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 76211-92-2
Cat. No. B3033067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
CAS76211-92-2
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N4O2/c1-7-5-8(2)13(12-7)10-4-3-9(6-11-10)14(15)16/h3-6H,1-2H3
InChIKeyHZNRYZPDTGPQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine CAS 76211-92-2: Physicochemical Identity and Heterocyclic Scaffold


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine (CAS 76211-92-2) is a heterocyclic compound incorporating a 3,5‑dimethylpyrazole moiety linked to a 5‑nitropyridine ring. Its molecular formula is C₁₀H₁₀N₄O₂ with a molecular weight of 218.21 g/mol [1]. The compound exhibits a density of 1.36 g/cm³ and a boiling point of 373 °C at 760 mmHg . The presence of both electron‑withdrawing nitro and electron‑donating dimethylpyrazole groups creates a distinctive electronic profile that influences its reactivity and stability.

Why 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Cannot Be Replaced by Simple Nitropyridine–Pyrazole Analogs


Despite a shared core, nitropyridine–pyrazole hybrids differ substantially in physicochemical and functional attributes. The specific combination of a 3,5‑dimethylpyrazole donor and a 5‑nitropyridine acceptor in 2-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)-5‑nitropyridine [1] creates a unique electronic landscape that is not reproduced by regioisomers (e.g., 3‑nitro) or by analogs lacking the methyl substituents. These variations directly affect solubility, melting behavior, and reactivity in downstream transformations, making simple substitution unreliable. The following quantitative evidence substantiates why this precise compound is non‑interchangeable with its closest analogs.

Quantitative Differentiation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Against Structurally Similar Analogs


Molecular Weight and Density Advantage Over Brominated Analog

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibits a molecular weight of 218.21 g/mol, which is approximately 51 g/mol lower than the brominated analog 2-(4‑bromo‑1H‑pyrazol‑1‑yl)-5‑nitropyridine (269.06 g/mol) . The lower molecular weight, combined with a density of 1.36 g/cm³ , may favor formulations where mass efficiency is critical.

Medicinal Chemistry Heterocyclic Chemistry Physicochemical Characterization

Distinct Electronic Profile from 3‑Nitro Regioisomer

The 5‑nitro substitution in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine positions the electron‑withdrawing group para to the pyrazole nitrogen, whereas the 3‑nitro regioisomer (CAS 60639‑21‑6) places the nitro group ortho. This positional difference alters the electronic distribution across the pyridine ring, impacting reactivity and interaction with biological targets.

Medicinal Chemistry Structure-Activity Relationship Nitropyridine Chemistry

Methyl Substitution Impacts Boiling Point and Thermal Stability

The 3,5‑dimethyl substitution on the pyrazole ring in 2-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)-5‑nitropyridine results in a boiling point of 373 °C (760 mmHg) . In contrast, the unsubstituted analog 5‑nitro‑2‑(1H‑pyrazol‑1‑yl)pyridine (CAS 76228‑53‑0) lacks methyl groups and is expected to exhibit a lower boiling point due to reduced molecular weight and weaker intermolecular interactions .

Process Chemistry Thermal Analysis Heterocyclic Synthesis

Lower LogP Implies Different Lipophilicity Profile

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is predicted to have a lower LogP (approx. 1.8) compared to the brominated analog 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)-5‑nitropyridine, which exhibits a calculated LogP of 2.46 . The reduced lipophilicity may translate to different solubility and membrane permeability characteristics.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Commercial Purity Specifications Exceed Minimum Industry Standards

Multiple reputable vendors supply 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine at purities ≥90% and ≥98% . In comparison, the unsubstituted analog 5‑nitro‑2‑(1H‑pyrazol‑1‑yl)pyridine is commonly offered at 95% purity , indicating that the target compound is available in higher purity grades suitable for demanding synthetic applications.

Chemical Procurement Quality Control Synthetic Chemistry

Application Scenarios Where 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine Delivers Measurable Advantages


Scaffold Optimization in Medicinal Chemistry for Lipophilicity‑Sensitive Targets

When designing compounds for targets where excessive lipophilicity compromises selectivity or increases off‑target risk, the moderate LogP of 2-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)-5‑nitropyridine provides a favorable balance between solubility and permeability. Its lower LogP compared to brominated analogs makes it a preferred starting point for lead optimization campaigns.

Thermally Demanding Synthetic Sequences Requiring High‑Boiling Intermediates

Processes involving elevated temperatures benefit from the compound's high boiling point (373 °C) , which reduces the risk of premature evaporation or decomposition. This thermal robustness supports reliable scale‑up and continuous flow chemistry applications where volatile intermediates are problematic.

High‑Purity Starting Material for Regiospecific Derivatization

The availability of this compound at ≥98% purity enables clean, high‑yielding transformations without the need for pre‑purification. Its unique 5‑nitro substitution pattern directs subsequent reactions (e.g., nucleophilic aromatic substitution) with regiochemical fidelity that cannot be achieved with the 3‑nitro isomer.

Physicochemical Benchmarking in Structure–Activity Relationship (SAR) Studies

The distinct molecular weight and electronic properties of 2-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)-5‑nitropyridine [1] provide a valuable control for SAR studies aimed at deconvoluting the contributions of methyl substitution and nitro group position to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.